4-(Naphthalen-2-yl)pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

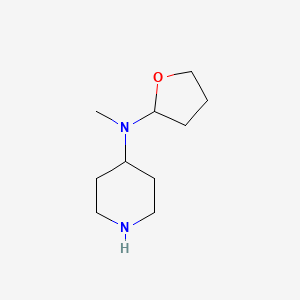

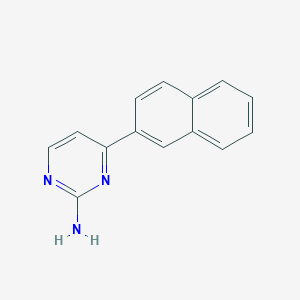

4-(Naphthalen-2-yl)pyrimidin-2-amine, also known as 4-naphthylpyrimidine, is an organic compound that has been studied extensively in recent years due to its wide range of potential applications in the scientific research field. 4-naphthylpyrimidine is an aromatic heterocyclic compound with a molecular formula of C10H8N2. It is a colorless solid that is soluble in organic solvents and has a melting point of 82-83°C. This compound has been studied for its potential use in synthesizing novel compounds and for its various biological and physiological effects.

Scientific Research Applications

Chemical Properties and Thermodynamics

- Research on novel pyrimidine derivatives, including 4-(naphthalen-2-yl)pyrimidin-2-amine, has explored their dissociation constants and thermodynamic parameters in mixed solvents at various temperatures. This study provides insight into the substituent effects on these compounds and their potential applications in chemical processes (Bhesaniya & Baluja, 2014).

Potential in Alzheimer's Disease Research

- A class of 2,4-disubstituted pyrimidines, including derivatives of this compound, has been synthesized and evaluated for their inhibitory effects on cholinesterase and amyloid-β (Aβ) aggregation. This research highlights their potential application in Alzheimer's Disease treatment, targeting multiple pathological routes (Mohamed et al., 2011).

Cancer Research and CDK2 Inhibition

- New derivatives of this compound have been synthesized and evaluated for their ability to inhibit CDK2/cyclin A2 enzyme, demonstrating significant inhibitory activity. This research underscores their potential as therapeutic agents in cancer treatment (Abdel-Rahman et al., 2021).

Antimicrobial Applications

- A study on a pyrimidine-based ligand, including 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione, derived from this compound, highlights its antimicrobial properties. The ligand and its metal complexes showed promising results against various bacterial and fungal strains, suggesting potential applications in antimicrobial therapies (Chioma et al., 2018).

Crystallography and Molecular Structure

- Crystal structures of compounds derived from this compound have been analyzed, providing valuable information on their molecular geometry and interactions. This knowledge is crucial in the development of new compounds with specific properties (Subasri et al., 2017).

Applications in Polymer Science

- Research on novel fluorinated polyimides derived from 1,5-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, a compound related to this compound, has shown these materials' potential in creating flexible and durable polymers with specific thermal and electrical properties (Hsiao et al., 2004).

Potential in COVID-19 Research

- A study on diaryl pyrimidine analogues, including derivatives of this compound, investigated their potential as inhibitors of the hACE2-S complex in SARS-CoV-2, suggesting a role in COVID-19 therapeutic research (Rane et al., 2020).

Mechanism of Action

Target of Action

The primary target of 4-(Naphthalen-2-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

It is known that the compound interacts with its target, plk4, and inhibits its activity . This inhibition can lead to changes in cell division and growth, potentially slowing the progression of diseases such as cancer .

Biochemical Pathways

The inhibition of PLK4 by this compound affects the centriole duplication pathway . This pathway is crucial for cell division and the maintenance of genome integrity . By inhibiting PLK4, the compound can disrupt this pathway and potentially slow the growth of cancer cells .

Pharmacokinetics

One derivative of the compound, referred to as compound 8h, has been shown to exhibit good plasma stability (t1/2 > 2891 min) and liver microsomal stability (t1/2 > 145 min), suggesting a low risk of drug-drug interactions

Result of Action

The result of the action of this compound is the inhibition of PLK4, leading to disruptions in the centriole duplication pathway . This can result in slowed cell division and growth, particularly in cancer cells where PLK4 is often overexpressed . This suggests that the compound could have potential therapeutic applications in the treatment of cancer .

Action Environment

The action environment of this compound is likely to be within the cell, where PLK4 and the centriole duplication pathway are located . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other drugs (which could lead to drug-drug interactions), the pH of the cellular environment, and the presence of specific enzymes or proteins that could metabolize or bind to the compound.

Biochemical Analysis

Biochemical Properties

4-(Naphthalen-2-yl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is serine/threonine protein kinase PLK4 (Polo-like kinase 4), which is a master regulator of centriole duplication . By inhibiting PLK4, this compound can disrupt the process of centriole duplication, which is crucial for maintaining genome integrity. This interaction is particularly relevant in cancer research, as PLK4 overexpression has been detected in various cancers .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to exhibit antiproliferative activity against breast cancer cells . This compound influences cell function by interfering with cell signaling pathways, particularly those involving PLK4. By inhibiting PLK4, this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby reducing their proliferation . Additionally, it may affect gene expression and cellular metabolism, further contributing to its antiproliferative effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of PLK4. This inhibition occurs via binding interactions with the kinase domain of PLK4, preventing its activation and subsequent phosphorylation of downstream targets . The compound’s structure allows it to fit into the active site of PLK4, blocking its activity and disrupting centriole duplication. This mechanism of action is crucial for its potential use as an anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good plasma stability with a half-life exceeding 289.1 minutes and liver microsomal stability with a half-life exceeding 145 minutes . These properties suggest that this compound remains stable over extended periods, allowing for sustained inhibition of PLK4 and prolonged antiproliferative effects. Long-term studies have shown that the compound maintains its efficacy in reducing cancer cell proliferation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PLK4 and reduces cancer cell proliferation without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues. Threshold effects have been identified, indicating that there is an optimal dosage range for maximizing therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to its interaction with PLK4. The compound is metabolized in the liver, where it undergoes biotransformation by liver microsomes . Enzymes such as cytochrome P450 may play a role in its metabolism, affecting its stability and activity. The interaction with these enzymes can influence the metabolic flux and levels of metabolites, impacting the overall efficacy of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . The compound’s distribution can affect its localization and accumulation in target tissues, influencing its therapeutic effects. Understanding these transport and distribution mechanisms is essential for optimizing its use in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its ability to interact with PLK4 and other biomolecules, influencing its overall efficacy. Studies have shown that the compound can localize to the cytoplasm and nucleus, where it exerts its inhibitory effects on PLK4 .

properties

IUPAC Name |

4-naphthalen-2-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-14-16-8-7-13(17-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDBPKYQNYGDPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327068.png)

![3-(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327070.png)

![3-(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327071.png)

![[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1327072.png)

![4-[(5-{[(2-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327073.png)

![4-(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)butanoic acid](/img/structure/B1327075.png)

![3-(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1327076.png)

![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)

![Ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327079.png)

![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)

![2-{1-[(1,3-Diphenyl-1H-pyrazol-4-YL)carbonyl]-piperidin-4-YL}propanoic acid](/img/structure/B1327087.png)

![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)

![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)